molecular formula C15H13BrN2O2S B573008 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-91-8

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B573008
CAS No.: 1227270-91-8
M. Wt: 365.245
InChI Key: ADKXOBKQORONQO-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethylpyridine followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can influence various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: A precursor in the synthesis of the target compound.

    Phenylsulfonyl Chloride: Used in the sulfonylation step.

    Other Pyrrolo[2,3-b]pyridines: Compounds with similar core structures but different substituents.

Uniqueness

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its bromine, methyl, and phenylsulfonyl substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2,6-dimethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-10-8-12-9-14(16)11(2)17-15(12)18(10)21(19,20)13-6-4-3-5-7-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKXOBKQORONQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2N1S(=O)(=O)C3=CC=CC=C3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169055
Record name 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-91-8
Record name 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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